Benzocaine Hydrochloride
Overview
Description
Benzocaine hydrochloride is a local anesthetic commonly used for its pain-relieving properties. It is the hydrochloride salt form of benzocaine, which is an ester of p-aminobenzoic acid. This compound is widely used in various over-the-counter products for topical pain relief, including ointments, sprays, and lozenges .
Mechanism of Action
Target of Action
Benzocaine Hydrochloride primarily targets sodium channels present in nerve cells . These channels play a crucial role in the transmission of impulses along nerve fibers and at nerve endings .
Mode of Action
This compound acts by diffusing into nerve cells where it binds to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to allow sodium into cells, which inhibits their ability to depolarize and conduct nerve impulses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium ion influx through sodium channels . By blocking this pathway, this compound prevents the depolarization of nerve cells, thereby inhibiting the conduction of nerve impulses .
Pharmacokinetics
It’s known that this compound is commonly used for local anesthesia in many over-the-counter products , suggesting that it is likely to have good bioavailability when applied topically.
Result of Action
The primary result of this compound’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . By inhibiting the conduction of nerve impulses, this compound effectively numbs the area where it is applied, providing temporary relief from pain and discomfort .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzocaine hydrochloride can be synthesized through a multi-step process starting from p-toluidine. The synthesis involves the following steps :
Synthesis of 4′-methylacetanilide: p-toluidine reacts with acetic anhydride to form 4′-methylacetanilide.
Oxidation to p-acetamidobenzoic acid: 4′-methylacetanilide is oxidized using potassium permanganate.
Hydrolysis to p-aminobenzoic acid hydrochloride: p-acetamidobenzoic acid is hydrolyzed with hydrochloric acid.
Esterification to benzocaine: p-aminobenzoic acid hydrochloride is esterified with ethanol and sulfuric acid to form benzocaine.
Formation of this compound: Benzocaine is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Benzocaine hydrochloride undergoes various chemical reactions, including:
Oxidation: Benzocaine can be oxidized to form p-nitrobenzoic acid.
Reduction: Reduction of benzocaine can yield p-aminobenzoic acid.
Substitution: Benzocaine can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Tin and hydrochloric acid are used for the reduction of benzocaine.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative
Major Products Formed:
Oxidation: p-nitrobenzoic acid
Reduction: p-aminobenzoic acid
Substitution: Various benzocaine derivatives with different functional groups
Scientific Research Applications
Benzocaine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other compounds and as a reagent in various chemical reactions.
Biology: Employed in studies involving nerve function and pain mechanisms.
Medicine: Widely used as a local anesthetic in dental and medical procedures.
Industry: Incorporated into products for pain relief, such as ointments, sprays, and lozenges
Comparison with Similar Compounds
Benzocaine hydrochloride is similar to other local anesthetics such as procaine, tetracaine, butamben, declopramide, and metoclopramide. it has unique properties that make it suitable for specific applications:
Procaine: Used primarily in dental procedures; has a shorter duration of action compared to benzocaine.
Tetracaine: More potent and longer-lasting than benzocaine; used in spinal anesthesia.
Butamben: Used for prolonged anesthesia; less commonly used than benzocaine.
Declopramide and Metoclopramide: Primarily used as antiemetics but have local anesthetic properties
This compound’s unique combination of pain-relieving, antioxidative, and antimicrobial activities makes it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 4-aminobenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6H,2,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAADDQHUJDUAKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94-09-7 (Parent) | |
Record name | Benzocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50177812 | |
Record name | Benzocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23239-88-5, 105931-72-4 | |
Record name | Benzocaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23239-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-amino-, ethyl ester, labeled with carbon-14, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105931-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23239-88-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-amino-, ethyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG625Z9LEO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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